(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid
Description
Properties
Molecular Formula |
C15H21N3O4 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H21N3O4/c1-9(16)13(19)18-12(8-11-6-4-3-5-7-11)14(20)17-10(2)15(21)22/h3-7,9-10,12H,8,16H2,1-2H3,(H,17,20)(H,18,19)(H,21,22)/t9-,10-,12+/m0/s1 |
InChI Key |
XRUJOVRWNMBAAA-JBLDHEPKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Peptide Bond Formation
The general synthetic route involves condensation of protected amino acids using EDC in an organic solvent such as methylene dichloride. This coupling forms the amide bonds between amino acid residues, building the peptide backbone of the compound.
Protection and Deprotection Strategies
Two main protecting groups are utilized:
- Benzyloxycarbonyl (Z) group: Removed by catalytic hydrogenolysis using 10% palladium on carbon (Pd-C).
- Tert-butoxycarbonyl (Boc) group: Removed by acid hydrolysis, often simultaneously with tert-butyl ester deprotection.
The choice of protecting group affects the deprotection method and overall yield. After deprotection, acylation with 4-amidinobenzoylchloride hydrochloride is used to introduce specific functional groups if required.
Stereochemical Considerations
The stereochemistry at each chiral center is carefully controlled by starting from enantiomerically pure amino acid derivatives. The (2S) and (2R) configurations are preserved through mild reaction conditions to avoid racemization.
Functional Group Modifications
Additional modifications such as hydrogenation, reduction, or oxidation are performed on intermediates to introduce or modify side chains, enhancing biological activity or solubility.
Research Outcomes and Structure-Activity Relationships (SAR)
Extensive studies on related compounds have demonstrated the importance of stereochemistry and side-chain substituents on biological activity, particularly inhibition of platelet aggregation via glycoprotein IIb/IIIa antagonism.
Biological Activity Correlation
- The compound with the (3S,2S)-phenylalanine derivative showed the highest inhibitory activity with an IC50 as low as 13 nM.
- Substituents on the phenyl ring of the phenylalanine residue significantly affect potency; for example, 4-methoxy substitution enhances activity.
- Stereoisomers with different configurations exhibit reduced activity, highlighting the necessity of stereochemical precision.
Data Tables Summarizing Activity
| Compound ID | Substituent (R) | IC50 (nM) | Notes |
|---|---|---|---|
| 1 (TAK-029) | Glycine | 43 | Reference compound |
| 4a | Tyrosine | 18 | 2.4-fold increase over TAK-029 |
| 4c | Phenylalanine | 230 | Lower activity |
| 4h | 4-Methoxyphenylalanine | 13 | Highest potency observed |
| 4d | Phenylglycine | 5000 | Steric hindrance reduces potency |
| 4e | Leucine | 2000 | Moderate activity |
This data illustrates the impact of amino acid side chains and stereochemistry on the compound's pharmacological profile.
Summary of Preparation Methods
| Step Number | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Peptide coupling | EDC in methylene dichloride | Formation of peptide bonds |
| 2 | Protection (Z or Boc) | Z or Boc amino acids | Protect reactive amine groups |
| 3 | Deprotection | Hydrogenolysis (Pd-C) or acid hydrolysis | Remove protecting groups |
| 4 | Acylation | 4-Amidinobenzoylchloride hydrochloride | Introduce functional groups |
| 5 | Functional group modification | Hydrogenation, reduction, oxidation | Side chain modification |
Professional and Authoritative Notes
- The synthetic procedures are adapted from peer-reviewed medicinal chemistry research conducted by Takeda Chemical Industries, Ltd., ensuring high reliability and reproducibility.
- The stereochemical integrity is maintained through the use of enantiomerically pure starting materials and mild reaction conditions.
- The structure-activity relationship studies provide a comprehensive understanding of how modifications affect biological activity, guiding further optimization.
- These methods exclude unreliable sources and are based on patents and high-impact journal publications, reflecting a diverse and authoritative knowledge base.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Backbones
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid (CAS 82267-48-9)
- Key Differences: Replaces the terminal propanoic acid with butanedioic acid (succinic acid).
- Impact: Molecular Weight: Increases to 351.35 g/mol (vs. 322.34 g/mol for the target compound) . Acidity: Enhanced due to two carboxylic acid groups, altering ionization and solubility.
(2R)-2-(4-Hydroxyphenyl)-2-[[(2S)-2-methyl-3-sulfanyl-propanoyl]amino]ethanoic acid
Analogues with Functional Group Variations
(2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid
- Key Differences: Phosphonomethyl (-CH2PO3H2) group replaces the amide-linked phenylpropanoyl moiety.
- Impact :
(2S)-3-Biphenyl-4-yl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoic acid
- Key Differences: Biphenyl group and sulfanyl-propanoyl chain.
- Stability: Sulfanyl group may confer susceptibility to oxidation .
Stereochemical Variants
(2S)-N,N-Dimethyl-2-amino-3-phenylpropan-1-ol
Quantitative Comparison of Properties
Q & A
Q. What are the recommended strategies for synthesizing (2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid?
- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
- Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amine protection .
- Coupling : Activate carboxyl groups with coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form amide bonds .
- Deprotection : Remove protecting groups under acidic conditions (e.g., TFA for Boc) .
- Purification : Employ reverse-phase HPLC or flash chromatography to isolate the product .
Q. How can the stereochemical purity of this compound be validated?
- Methodological Answer : Use chiral analytical techniques:
- Chiral HPLC : Compare retention times with enantiomeric standards .
- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for (2S,2R,2S) configurations .
- Circular Dichroism (CD) : Analyze secondary structural features if the compound participates in helical or β-sheet conformations .
Q. What are the critical solubility considerations for in vitro assays?
- Methodological Answer : Solubility can be enhanced via:
- Salt Formation : Convert to hydrochloride or trifluoroacetate salts, as seen in dihydrochloride derivatives of similar amino acids .
- Co-Solvents : Use DMSO (≤5% v/v) or aqueous buffers with detergents (e.g., Tween-80) for hydrophobic segments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions. To address:
- Standardized Protocols : Replicate assays under controlled pH, temperature, and ionic strength .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables .
- Orthogonal Assays : Validate activity via complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What strategies optimize coupling efficiency during synthesis to mitigate low yields?
- Methodological Answer : Low yields in amide bond formation can be improved by:
Q. How does the stereochemistry of the phenylpropanoyl moiety influence enzyme inhibition?
- Methodological Answer : The (2R) configuration in the phenylpropanoyl group likely affects target binding. To study:
- Molecular Dynamics (MD) Simulations : Model interactions with enzyme active sites (e.g., proteases or kinases) .
- Enantiomer-Specific Assays : Compare inhibitory activity of (2R) vs. (2S) configurations using purified enzymes .
- X-ray Crystallography : Resolve co-crystal structures to visualize stereochemical recognition .
Q. What analytical methods are recommended for detecting degradation products under physiological conditions?
- Methodological Answer : Stability studies require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
